

# Technical Guide: N-(Propargyloxy)phthalimide (CAS 4616-63-1)[1][2]

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## Compound of Interest

Compound Name:	<i>N</i> -(Propargyloxy)phthalimide
CAS No.:	4616-63-1
Cat. No.:	B1585080

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## Executive Summary

**N-(Propargyloxy)phthalimide** (CAS 4616-63-1) is a specialized reagent primarily employed in chemical biology and medicinal chemistry as a stable, masked precursor to O-propargylhydroxylamine. Its core utility lies in its ability to introduce a terminal alkyne moiety—a critical handle for bioorthogonal "Click Chemistry" (CuAAC)—into various substrates via nucleophilic substitution or Mitsunobu protocols. Unlike free O-propargylhydroxylamine, which can be volatile and unstable, the phthalimide-protected form offers superior shelf-stability and handling characteristics until the active oxyamine is required for bioconjugation or oxime ligation.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Property	Specification
Chemical Name	N-(Propargyloxy)phthalimide
Synonyms	N-(2-Propynyloxy)phthalimide; 2-(Prop-2-yn-1-yloxy)-1H-isoindole-1,3(2H)-dione
CAS Number	4616-63-1
Molecular Formula	C <sub>11</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight	201.18 g/mol
Appearance	White to beige crystalline powder
Melting Point	138 – 142 °C
Solubility	Soluble in CHCl <sub>3</sub> , DCM, DMSO, DMF; Sparingly soluble in water
Stability	Moisture sensitive; Stable under inert atmosphere at RT

## Mechanistic Utility & Applications

### The "Masked" Oxyamine Strategy

The phthalimide moiety serves as a robust protecting group for the reactive oxyamine (

) functionality. Free oxyamines are potent nucleophiles (exhibiting the alpha-effect) but are prone to oxidation and condensation with ambient carbonyls. **N-(Propargyloxy)phthalimide** locks this reactivity, allowing researchers to:

- Purify and Store: Handle a stable solid rather than a volatile liquid.
- Control Activation: Release the active O-propargylhydroxylamine only when needed via hydrazinolysis.
- Avoid Side Reactions: Perform alkylation or coupling reactions on the propargyl group without interference from the nucleophilic amine.

### Bioorthogonal "Click" Chemistry

Once deprotected, the resulting O-propargylhydroxylamine is a bifunctional linker:

- Oxyamine End: Reacts specifically with aldehydes or ketones (e.g., on oxidized glycoproteins or specific metabolic probes) to form stable oximes.
- Alkyne End: Participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged reporters (fluorophores, biotin).

## Experimental Protocols

### Synthesis of N-(Propargyloxy)phthalimide

Note: While commercially available, in-house preparation is common for large-scale needs.

Reaction:

- Reagents: Dissolve N-Hydroxyphthalimide (1.0 equiv) in anhydrous DMF.
- Base Addition: Add (1.5 equiv) or Triethylamine (1.2 equiv). Stir for 15 min.
- Alkylation: Dropwise add Propargyl Bromide (1.2 equiv, 80% in toluene) at 0°C.
- Conditions: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Pour into ice water. The product typically precipitates.<sup>[1][2]</sup> Filter, wash with water, and recrystallize from EtOH if necessary.

### Deprotection: Generation of O-Propargylhydroxylamine

This is the critical activation step for downstream applications.

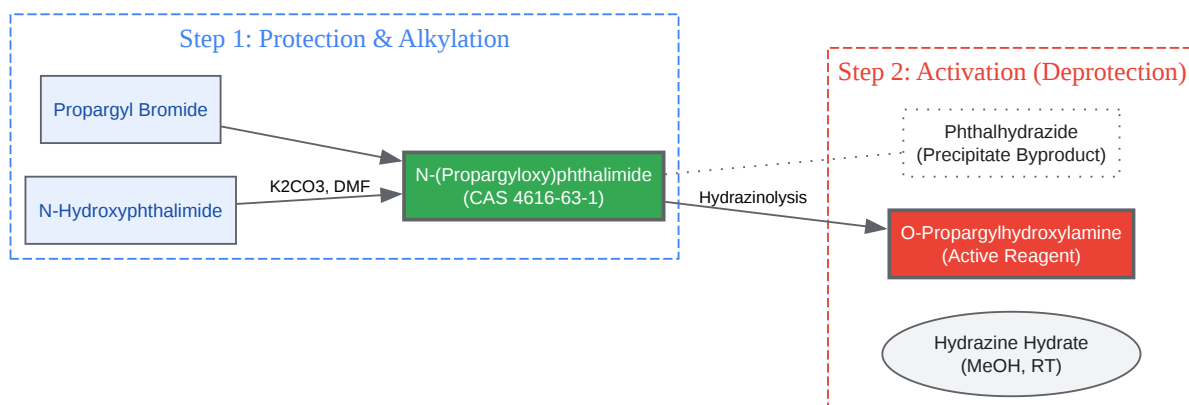
Method: Ing-Manske Hydrazinolysis

- Dissolution: Suspend **N-(Propargyloxy)phthalimide** (1.0 equiv) in Methanol or Ethanol (0.2 M concentration).

- Cleavage: Add Hydrazine Hydrate (1.5 – 2.0 equiv).[1]
- Reaction: Stir at Room Temperature for 1–2 hours. A bulky white precipitate (phthalhydrazide) will form.
  - Optimization: If reaction is slow, heat to 50°C, but avoid boiling off the volatile amine product.
- Workup (Crucial Step):
  - Filtration: Filter off the solid phthalhydrazide byproduct.[3][1]
  - Acidification: To the filtrate, add 1M HCl in Et<sub>2</sub>O or dioxane to precipitate the O-propargylhydroxylamine hydrochloride salt.
  - Isolation: Filter the salt.[3][1] This HCl salt is stable and non-volatile compared to the free base.
  - Alternative (Free Base): If the free amine is needed immediately, carefully evaporate the solvent (low vacuum, no heat) and extract the residue with  
  
from a basic aqueous layer (  
  
). Warning: The free amine is volatile.

## Visualized Workflows

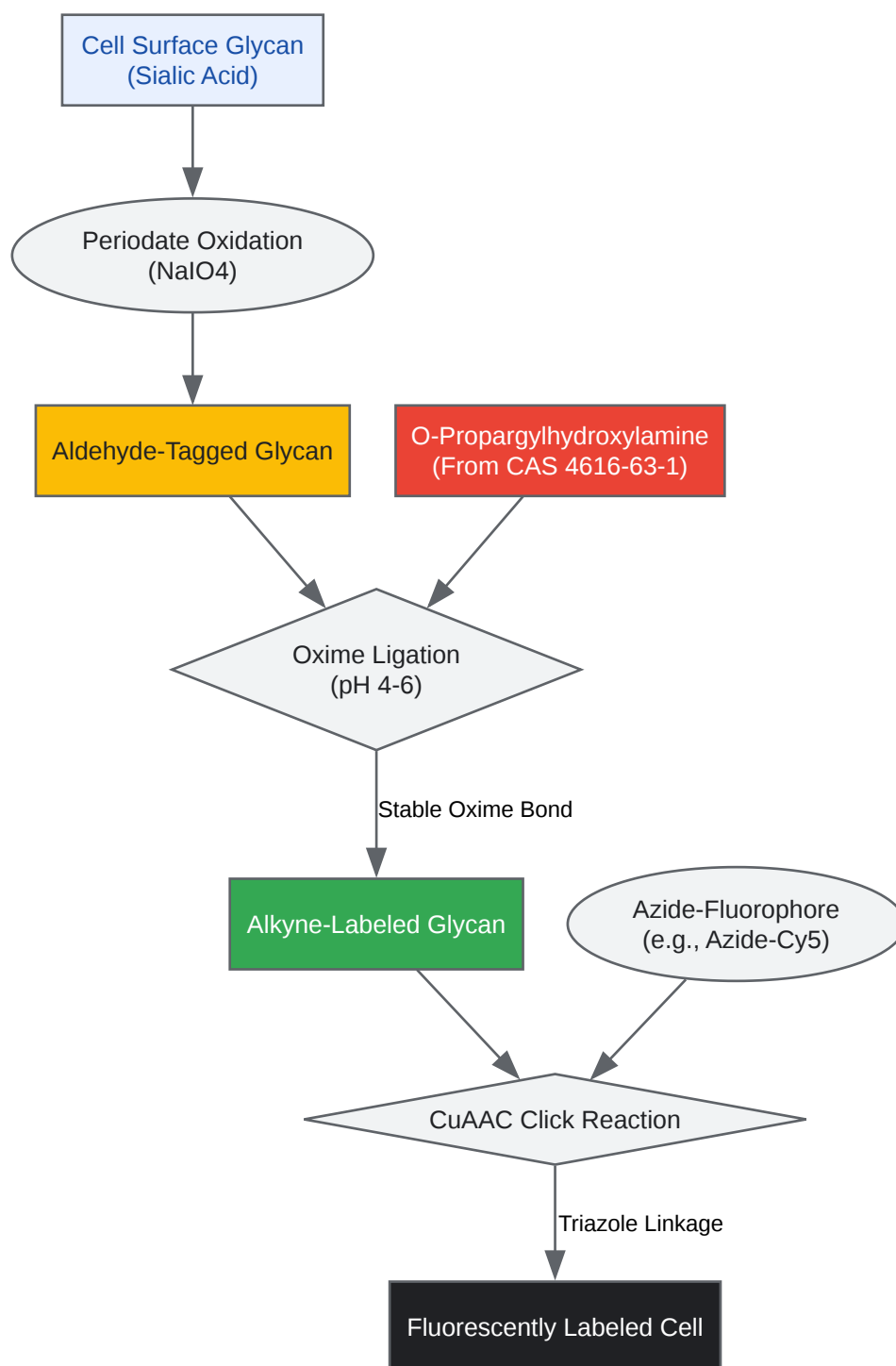
### Diagram 1: Synthesis & Activation Pathway



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Caption: Synthesis of the protected reagent and its subsequent activation to release the O-propargylhydroxylamine linker.

## Diagram 2: Application in Glycan Labeling (Chemical Biology)



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Caption: Workflow for labeling cell-surface glycans using O-propargylhydroxylamine derived from CAS 4616-63-1.

## Safety & Handling

- Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
- Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
- Storage: Store at room temperature in a dry, inert atmosphere. The compound is moisture-sensitive; hydrolysis of the imide can occur upon prolonged exposure to humid air.
- Shock Sensitivity: While terminal alkynes can be energetic, **N-(Propargyloxy)phthalimide** is generally stable. However, metal acetylides (formed if exposed to copper/silver in basic conditions) can be explosive.

## References

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- Oxyamine Synthesis: National Institutes of Health (PMC). "Synthesis of N-Hydroxy-N-Propargylamide Derivatives." (Detailed protocol for propargyl hydroxylamine generation).
- Click Chemistry Utility: BenchChem. "Applications of Propynyloxy in Drug Discovery: Harnessing Click Chemistry."
- Gabriel Synthesis Mechanism: Chemistry LibreTexts. "The Gabriel Synthesis." [2][5][6]

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## Sources

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